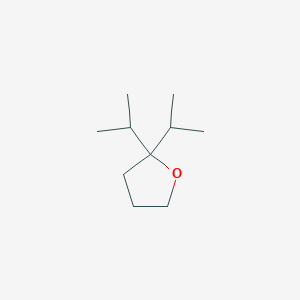
2,2-Di(propan-2-yl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Di(propan-2-yl)oxolane, also known as DIPOL, is a cyclic ether that has been used in various scientific research applications. Its unique structure and properties make it a valuable compound in many fields, including organic chemistry, biochemistry, and pharmaceuticals. In
Mecanismo De Acción
2,2-Di(propan-2-yl)oxolane's mechanism of action is not fully understood, but it is believed to act as a Lewis base due to the presence of the ether oxygen atom. This allows it to form complexes with Lewis acids, such as metal ions, which can be used in catalysis and other chemical reactions.
Efectos Bioquímicos Y Fisiológicos
2,2-Di(propan-2-yl)oxolane has been shown to have low toxicity and is not known to have any significant physiological effects. However, it has been studied for its potential as a drug delivery system, where it can improve the solubility and bioavailability of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Di(propan-2-yl)oxolane has several advantages in lab experiments, including its low toxicity, high purity, and ability to form inclusion complexes with various drugs. However, it also has some limitations, including its limited solubility in water and its potential to form explosive peroxides if not stored properly.
Direcciones Futuras
There are several future directions for 2,2-Di(propan-2-yl)oxolane research, including its potential as a drug delivery system, its use in catalysis, and its application in the synthesis of complex organic molecules. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential in other scientific research applications.
Métodos De Síntesis
The synthesis of 2,2-Di(propan-2-yl)oxolane involves the reaction of diisopropylamine with 1,3-propanediol in the presence of a strong acid catalyst. This method yields a high purity product with a yield of up to 80%. The reaction is carried out at room temperature and atmospheric pressure, making it a simple and cost-effective process.
Aplicaciones Científicas De Investigación
2,2-Di(propan-2-yl)oxolane has been used in various scientific research applications, including as a solvent, a reagent, and a building block for the synthesis of complex organic molecules. It has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of reactions. Additionally, 2,2-Di(propan-2-yl)oxolane has been studied for its potential as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Propiedades
Número CAS |
156595-68-5 |
|---|---|
Nombre del producto |
2,2-Di(propan-2-yl)oxolane |
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2,2-di(propan-2-yl)oxolane |
InChI |
InChI=1S/C10H20O/c1-8(2)10(9(3)4)6-5-7-11-10/h8-9H,5-7H2,1-4H3 |
Clave InChI |
MHCJHRZIHCKYBF-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCO1)C(C)C |
SMILES canónico |
CC(C)C1(CCCO1)C(C)C |
Sinónimos |
Furan, tetrahydro-2,2-bis(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)




![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)






![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)